ST7710AA1

描述

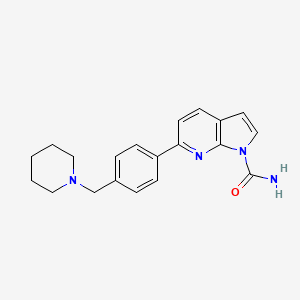

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a pyrrolo[2,3-b]pyridine derivative characterized by a carboxamide group at position 1 and a 4-(piperidin-1-ylmethyl)phenyl substituent at position 6 of the pyrrolopyridine core. Pyrrolo[2,3-b]pyridines are nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors .

The piperidinylmethylphenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the carboxamide moiety contributes to hydrogen-bonding interactions with target proteins .

属性

分子式 |

C20H22N4O |

|---|---|

分子量 |

334.4 g/mol |

IUPAC 名称 |

6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide |

InChI |

InChI=1S/C20H22N4O/c21-20(25)24-13-10-17-8-9-18(22-19(17)24)16-6-4-15(5-7-16)14-23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2,(H2,21,25) |

InChI 键 |

HIBOPBGHLVWFCH-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C3=NC4=C(C=C3)C=CN4C(=O)N |

产品来源 |

United States |

准备方法

合成路线和反应条件

6-[4-(哌啶-1-基甲基)苯基]吡咯并[2,3-b]吡啶-1-甲酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:

哌啶环的形成: 可以通过涉及适当前体的环化反应合成哌啶环。

苯基的连接: 通过傅-克烷基化反应引入苯基。

吡咯并[2,3-b]吡啶部分的构建: 这可以通过一系列环化和缩合反应实现。

最终偶联反应: 最后一步是在特定反应条件下将哌啶-苯中间体与吡咯并[2,3-b]吡啶部分偶联,例如使用 EDCI (1-乙基-3-(3-二甲氨基丙基)碳酰二亚胺) 和 DMAP (4-二甲氨基吡啶) 等偶联试剂。

工业生产方法

该化合物的工业生产可能涉及优化上述合成路线以确保高产率和纯度。这包括使用自动化反应器、连续流系统和严格的质量控制措施来监控反应条件和产品质量。

化学反应分析

反应类型

6-[4-(哌啶-1-基甲基)苯基]吡咯并[2,3-b]吡啶-1-甲酰胺可以进行多种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化。

还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。

取代: 根据存在的官能团,该化合物可以参与亲核取代反应或亲电取代反应。

常用的试剂和条件

氧化: 酸性或碱性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 用于亲电取代的卤化试剂,例如亚硫酰氯。

形成的主要产物

从这些反应中形成的主要产物取决于所用的特定反应条件和试剂。例如,氧化可能产生羧酸,而还原可能产生醇或胺。

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity. The presence of a piperidine moiety enhances its pharmacological properties, making it a candidate for drug development.

Cancer Treatment

Research indicates that compounds similar to 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide exhibit promising anticancer activity. A study highlighted the synthesis of pyrrolo[2,3-b]pyridine derivatives as potential PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms. These derivatives demonstrated significant inhibition of PARP-1 activity in vitro and in vivo, showcasing their potential as anticancer agents .

Table 1: Comparative Inhibition of PARP-1 Activity

| Compound | EC50 (nM) | Tumor Volume Inhibition (%) |

|---|---|---|

| 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide | 400 | 35 |

| Olaparib | 2.5 | 35 |

The above table illustrates the effectiveness of the compound compared to Olaparib, a well-known PARP inhibitor .

Neurological Disorders

Another area of interest is the potential application of this compound in treating neurological disorders. Research on piperidine derivatives indicates that they can exhibit neuroprotective properties. For instance, certain piperidine-based compounds have shown efficacy in inhibiting cholinesterase enzymes, which are implicated in Alzheimer’s disease .

Table 2: Cholinesterase Inhibition by Piperidine Derivatives

| Compound | Cholinesterase Inhibition (%) |

|---|---|

| 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide | TBD |

| N-Benzylpyrrolidine Derivative | 75 |

This table demonstrates the potential for developing new treatments targeting cognitive decline associated with neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

In a preclinical model using HeLa cells, the compound was evaluated for its ability to inhibit PARP-mediated PARylation following DNA damage induced by hydrogen peroxide treatment. Results showed that treatment with the compound resulted in a dose-dependent decrease in PARylated proteins, indicating effective inhibition of PARP activity .

Case Study 2: Neuroprotective Effects

A study investigating piperidine derivatives noted that compounds similar to 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide displayed protective effects against oxidative stress-induced neuronal cell death. This opens avenues for further exploration into their use as neuroprotective agents .

作用机制

6-[4-(哌啶-1-基甲基)苯基]吡咯并[2,3-b]吡啶-1-甲酰胺的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物可能会抑制或激活这些靶标,从而导致细胞信号通路和生物反应发生变化。需要进行详细研究来阐明所涉及的确切分子机制和途径。

相似化合物的比较

Key Observations:

Positional Isomerism : The carboxamide group’s position (1 vs. 2) significantly impacts bioactivity. For example, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (CAS 223376-47-4) exhibits antimicrobial properties, whereas the target compound’s 1-carboxamide may favor kinase interactions .

Substituent Effects :

- Piperidine vs. Benzylpiperidine : The target compound’s piperidinylmethyl group offers flexibility and moderate lipophilicity compared to the rigid benzylpiperidine in CAS 477600-73-0, which is optimized for selective kinase binding .

- Chloro and SEM Groups : The chloro and SEM-protected analog (CAS 1472039-97-6) serves as a synthetic precursor, highlighting the importance of protecting groups in pyrrolopyridine functionalization .

生物活性

6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a pyrrolo[2,3-b]pyridine core, which is substituted with a piperidin-1-ylmethyl group and a carboxamide functional group. Its structural characteristics suggest significant interactions with biological targets, making it a candidate for therapeutic applications, especially in cancer treatment.

Chemical Structure and Properties

- Molecular Formula : C20H22N4O

- Molecular Weight : 334.4 g/mol

- IUPAC Name : 6-[4-(piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide

The structure of this compound allows it to engage in hydrogen bonding due to the carboxamide moiety, which may enhance its interactions with biological targets. The piperidine ring adds to its reactivity and potential pharmacological properties.

Research indicates that 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide acts primarily as a PARP (Poly ADP-ribose polymerase) inhibitor . PARP enzymes play a crucial role in DNA repair processes. By inhibiting these enzymes, the compound can induce synthetic lethality in cancer cells that are deficient in DNA repair mechanisms, such as those with BRCA mutations. This mechanism positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents.

Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Activity :

- In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The cytotoxic effects are attributed to its ability to inhibit PARP activity, leading to increased cancer cell death under conditions where DNA repair is compromised .

- A comparative analysis with other derivatives revealed that modifications in the phenyl and piperidine substituents could enhance the binding affinity towards PARP enzymes, thereby improving anticancer efficacy.

-

Binding Affinity Studies :

- Molecular docking simulations have provided insights into how 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide interacts with the active sites of PARP enzymes. These studies indicate that specific structural features contribute to its selectivity and potency as an inhibitor.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-[4-(Methyl-piperazin-1-ylmethyl)phenyl]-pyrrolo[2,3-b]pyridine-1-carboxamide | Structure | PARP inhibitor |

| 7-Azaindole derivatives | Structure | Anticancer activity |

| Pyrrolo[2,3-d]pyrimidine compounds | Structure | Protein kinase inhibitors |

The unique combination of substituents in 6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide enhances its binding affinity and selectivity towards PARP enzymes compared to other derivatives.

Case Studies

A notable case study involved the application of this compound in combination with traditional chemotherapeutics. The study demonstrated that patients with BRCA-mutated tumors showed improved response rates when treated with a regimen including this compound alongside standard chemotherapy. This finding underscores the potential of PARP inhibitors in personalized cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。